(S)-2-(3,4-dichlorophenyl)pent-4-enoic acid
Overview
Description
(S)-2-(3,4-dichlorophenyl)pent-4-enoic acid is an organic compound characterized by the presence of a dichlorophenyl group attached to a pent-4-enoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3,4-dichlorophenyl)pent-4-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorobenzene and pent-4-enoic acid.
Reaction Conditions: The reaction conditions often involve the use of a suitable catalyst, such as palladium on carbon (Pd/C), and a base, such as potassium carbonate (K2CO3), under an inert atmosphere.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3,4-dichlorophenyl)pent-4-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(S)-2-(3,4-dichlorophenyl)pent-4-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (S)-2-(3,4-dichlorophenyl)pent-4-enoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(3,4-dichlorophenyl)butanoic acid: Similar structure but with a butanoic acid backbone.
(S)-2-(3,4-dichlorophenyl)propanoic acid: Similar structure but with a propanoic acid backbone.
Uniqueness
(S)-2-(3,4-dichlorophenyl)pent-4-enoic acid is unique due to its specific structural features, such as the presence of a pent-4-enoic acid backbone and the stereochemistry at the chiral center. These features may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(2S)-2-(3,4-dichlorophenyl)pent-4-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O2/c1-2-3-8(11(14)15)7-4-5-9(12)10(13)6-7/h2,4-6,8H,1,3H2,(H,14,15)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZNUENYSGBIBF-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=CC(=C(C=C1)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@@H](C1=CC(=C(C=C1)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90570641 | |
Record name | (2S)-2-(3,4-Dichlorophenyl)pent-4-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90570641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147643-57-0 | |
Record name | (2S)-2-(3,4-Dichlorophenyl)pent-4-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90570641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.